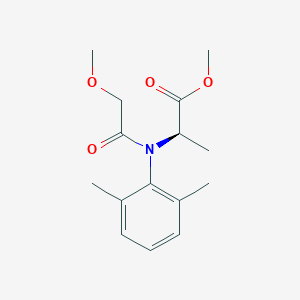

Metalaxyl-M

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Agricultural Science: Control of Fungal Diseases in Scallions

Summary of Application: Metalaxyl-M is utilized in agriculture to manage fungal diseases in crops like scallions.

Methods of Application: The compound is applied through foliar sprays or soil treatment to protect the plants. The application rates and intervals are determined based on the crop type and the severity of the disease.

Results and Outcomes: Studies have shown that Metalaxyl-M can significantly reduce the incidence of fungal diseases, leading to healthier crops and improved yields.

Environmental Toxicology: Risk Assessment of Metalaxyl-M Residues

Summary of Application: In environmental toxicology, Metalaxyl-M’s impact on non-target organisms and its residue dynamics in the environment are studied.

Methods of Application: Environmental samples are collected from treated areas, and residue analysis is conducted using advanced techniques like high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS).

Results and Outcomes: The half-lives of Metalaxyl-M in scallions were approximately 1.15 days, indicating a rapid dissipation rate.

Food Safety: Dietary Exposure and Hepatotoxicity Risk

Summary of Application: Metalaxyl-M is assessed for its potential hepatotoxic effects when present as a residue in food items like scallions.

Methods of Application: A cumulative risk assessment is performed using probabilistic models to evaluate the dietary exposure of consumers to Metalaxyl-M.

Results and Outcomes: The cumulative dietary risk quotient calculated for Chinese consumers was between 13.94% and 41.25%.

Pesticide Regulation: Peer Review and Approval Conditions

Summary of Application: Metalaxyl-M undergoes rigorous peer review processes to assess its safety and efficacy as a pesticide.

Methods of Application: The evaluation includes reviewing the compound’s physical, chemical, and technical properties, mammalian toxicity, environmental fate, ecotoxicology, and endocrine disruption properties.

Results and Outcomes: The peer review led to the amendment of approval conditions for Metalaxyl-M, ensuring its safe and effective use in agriculture.

Plant Pathology: Disease Management in Various Crops

Summary of Application: Metalaxyl-M is widely used in plant pathology for the management of diseases in a variety of crops beyond scallions, including fruits, nuts, and vegetables.

Methods of Application: The fungicide is applied either directly to the foliage, mixed with soil, or used for seed treatment to prevent fungal infections.

Results and Outcomes: The application of Metalaxyl-M has been effective in controlling diseases and maintaining post-harvest fruit quality, contributing to the overall productivity of the agricultural sector.

Chemical Analysis: Residue Detection and Quantification

Summary of Application: The detection and quantification of Metalaxyl-M residues in agricultural products are crucial for ensuring food safety.

Methods of Application: Techniques such as the QuEChERS method combined with LC-MS/MS are employed for residue analysis.

Results and Outcomes: The studies have established reliable methods for detecting low levels of Metalaxyl-M residues, ensuring compliance with food safety standards.

Plant Immunity Research: Enhancing Disease Resistance

Summary of Application: Research in plant immunity has explored the use of Metalaxyl-M in conjunction with plant immunity-inducing elicitors to bolster resistance against Phytophthora diseases.

Methods of Application: The study involved the application of a fungal-derived PAMP, BcIEB1, which activated plant immune responses. This was combined with lower concentrations of Metalaxyl-M to enhance disease control.

Results and Outcomes: .

Biochemistry: Mechanism of Action Studies

Summary of Application: Biochemical research on Metalaxyl-M focuses on understanding its mechanism of action at the molecular level.

Methods of Application: Studies involve examining the interaction of Metalaxyl-M with RNA polymerase-1 and its inhibition of uridine incorporation into RNA.

Results and Outcomes: Insights from these studies help in designing more effective fungicides and understanding resistance mechanisms in pathogens.

Horticulture: Post-Harvest Disease Management

Summary of Application: In horticulture, Metalaxyl-M is applied post-harvest to maintain fruit and vegetable quality during storage and transport.

Methods of Application: The fungicide is used as a dip or spray treatment for harvested produce to prevent decay caused by fungal pathogens.

Results and Outcomes: Treatment with Metalaxyl-M has been shown to extend the shelf life of produce and reduce post-harvest losses.

Metabolomics: Understanding Metabolic Perturbations

Summary of Application: Metabolomics studies have investigated the metabolic perturbations and toxic effects of Metalaxyl-M in model organisms like mice.

Methods of Application: Techniques such as nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are used for comprehensive metabolite profiling.

Results and Outcomes: These studies provide insights into the biochemical pathways affected by Metalaxyl-M and its potential toxicological impacts on organisms.

Pesticide Chemistry: Development of Chiral Pesticides

Summary of Application: Research in pesticide chemistry has focused on the development of chiral pesticides, with Metalaxyl-M being a prime example of a more active enantiomer compared to its racemic mixture.

Methods of Application: Advanced synthetic methods are employed to produce the R-enantiomer of Metalaxyl-M, which is more effective and less environmentally persistent than the racemic mixture.

Results and Outcomes: The development of such chiral pesticides aims to enhance agricultural productivity while minimizing environmental and health risks.

Phytopathology: Novel Disease Control Strategies

Summary of Application: Phytopathology research has identified novel strategies for controlling Phytophthora diseases by combining plant immunity-inducing elicitors with Metalaxyl-M.

Methods of Application: The application involves using elicitors like BcIEB1 to activate plant immune responses, combined with lower concentrations of Metalaxyl-M to enhance disease control.

Results and Outcomes: This approach has shown to reduce the dependence on fungicides and decrease environmental pollution.

Regulatory Science: Risk Assessment and Approval

Summary of Application: Metalaxyl-M undergoes a peer review process for risk assessment, leading to the amendment of approval conditions for its use as a pesticide.

Methods of Application: The process involves evaluating the compound’s properties, toxicity, environmental fate, ecotoxicology, and endocrine disruption potential.

Results and Outcomes: The peer review ensures that Metalaxyl-M is used safely and effectively, with particular conditions proposed to be taken into account by risk managers.

Environmental Science: Dissipation and Degradation Studies

Summary of Application: Studies on the dissipation pattern and risk assessment of Metalaxyl-M residues in the environment are crucial for understanding its environmental impact.

Methods of Application: Environmental monitoring and analytical chemistry techniques are used to study the degradation and dissipation rates of Metalaxyl-M in various ecosystems.

Results and Outcomes: These studies help in assessing the environmental risks and inform guidelines for the safe use of Metalaxyl-M in agriculture.

Toxicology: Evaluating Human Health Risks

Summary of Application: Toxicological studies assess the potential health risks associated with exposure to Metalaxyl-M, especially for agricultural workers and consumers.

Methods of Application: Risk assessments are conducted using toxicological data and exposure scenarios to evaluate the potential for adverse health effects.

Results and Outcomes: The findings contribute to the establishment of safety standards and protective measures for individuals exposed to Metalaxyl-M.

Metalaxyl-M, also known as mefenoxam, is an acylalanine fungicide primarily used in agriculture to combat various plant pathogens, particularly those from the water mold group, such as Phytophthora and Pythium. Its chemical structure is characterized by the formula methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate. Metalaxyl-M is the optically pure form of metalaxyl and is recognized for its systemic action, meaning it can be absorbed and translocated within plants, providing effective disease control across various crops including vegetables and ornamentals .

The chemical reactivity of Metalaxyl-M involves several key transformations. It primarily undergoes hydrolytic and oxidative processes, leading to various metabolites. The main pathways include:

- Hydrolytic Cleavage: Breakdown of the carboxyl methyl ester group.

- Oxidation: Conversion of the toluene methyl side-chain to benzylic alcohol derivatives.

- Dealkylation: Removal of alkyl groups from the aniline moiety.

- Conjugation: Formation of glucuronide and sulfate conjugates for excretion .

These reactions contribute to its metabolism in organisms, leading to the formation of several metabolites that can be detected in urine and feces.

Metalaxyl-M exhibits potent antifungal properties by inhibiting nucleic acid synthesis in fungi, which disrupts their growth and reproduction. It is particularly effective against Phytophthora infestans, a significant pathogen in potato crops. The mechanism involves interference with the production of essential cellular components needed for fungal survival . Studies have shown that Metalaxyl-M can induce physiological changes in non-target organisms, indicating its potential ecological impact .

The synthesis of Metalaxyl-M typically involves a multi-step process starting from 2,6-xylyl derivatives. A common synthetic route includes:

- Alkylation: 2,6-Xylidine is reacted with methyl 2-bromopropionate to yield an alanine derivative.

- Acid Chloride Reaction: The resultant compound is then treated with methoxyacetic acid chloride to produce racemic metalaxyl.

- Resolution: The racemic mixture can be resolved into its active R-enantiomer, which retains higher fungicidal activity compared to the S-enantiomer or the racemate .

This synthetic pathway enables the production of both metalaxyl and its more effective derivative, Metalaxyl-M.

Research has indicated that Metalaxyl-M interacts differently with various biological systems compared to its racemic counterpart. For instance, studies on aquatic organisms have shown that Metalaxyl-M can have more pronounced toxic effects than metalaxyl itself, affecting physiological indicators and enzyme activities in species such as Tubifex tubifex . These findings highlight the need for careful consideration of environmental impacts when applying this fungicide.

Metalaxyl-M shares structural similarities with other fungicides but exhibits unique properties that enhance its efficacy. Below are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Mefenoxam | R-enantiomer form of metalaxyl | More effective at lower doses; primarily targets oomycetes |

| Benalaxyl | Similar acylalanine structure | Broader spectrum but less effective against certain pathogens |

| Dimethomorph | Morpholine-based fungicide | Different mode of action; targets cell wall synthesis |

Metalaxyl-M's unique efficacy stems from its specific stereochemistry, allowing it to perform better against resistant strains of pathogens compared to other similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)